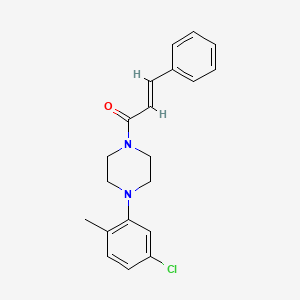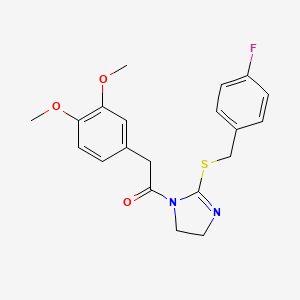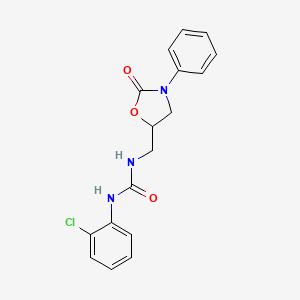
1,3-dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C16H19N5O6S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives
This research introduced a new family of compounds that combine triazines and pyrimidine-2,4,6-triones, known for their wide range of biological activities. The compounds were synthesized with excellent yields and characterized thoroughly, including their tautomerism, highlighting their potential in various scientific applications (Sharma et al., 2017).
Tandem Reactions for Novel Heterocyclic Compounds
This study developed functionalized pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives through the reaction of hydrazonoyl halides, showcasing their expected biological activity. The research offers insights into the synthetic versatility of pyrimidine derivatives for potential scientific applications (Gobouri et al., 2016).
Biological Interactions and Applications
Interactions with β-Lactoglobulin
An efficient synthesis method was developed for a series of pyrimidine-2,4,6-triones, revealing their binding properties with β-lactoglobulin. This study is significant for understanding the biochemical interactions of these compounds, potentially leading to new drug delivery mechanisms (Sepay et al., 2016).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
This research synthesized novel derivatives showing antimicrobial activity against selected bacterial and fungal strains. The findings contribute to the development of new antimicrobial agents based on the structural framework of pyrimidine-triazole derivatives (Majithiya & Bheshdadia, 2022).
Structural and Electronic Properties
Electronic and Optical Properties
A study on thiopyrimidine derivatives through DFT/TDDFT compared with experimental findings highlighted their electronic and nonlinear optical (NLO) properties. This research elucidates the potential of these compounds in optoelectronics and photonic applications, showcasing the importance of pyrimidine derivatives in technological advancements (Hussain et al., 2020).
Propriétés
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6S/c1-19-14(22)13(15(23)20(2)16(19)24)18-17-11-3-5-12(6-4-11)28(25,26)21-7-9-27-10-8-21/h3-6,22H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBYNNKIXONHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)



![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)
![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952649.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)
![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)
